Undecyl b-D-thiomaltopyranoside
Description
Significance of Integral Membrane Proteins in Biological Systems and Research
Integral membrane proteins are fundamental to life, playing a central role in a vast array of physiological processes. They function as channels and transporters, controlling the flow of ions and molecules across the cell membrane. As receptors, they bind to signaling molecules and initiate intracellular communication cascades. Furthermore, they are involved in cell adhesion, energy transduction, and enzymatic activity. Their critical roles make them major targets for pharmaceutical intervention, with a large percentage of modern drugs designed to interact with them. Consequently, understanding the structure and function of integral membrane proteins is a paramount goal in biomedical research.
Challenges in Membrane Protein Handling and Structural Determination
The very feature that makes integral membrane proteins so effective at their job—their integration into the hydrophobic lipid bilayer—also makes them notoriously difficult to study. creative-biolabs.com Extracting them from the membrane without disrupting their native three-dimensional structure is a significant hurdle. creative-biolabs.com Once removed from their lipid environment, their exposed hydrophobic surfaces tend to aggregate and denature in aqueous solutions. creative-biolabs.com This instability poses a major obstacle to their purification and subsequent structural determination by techniques such as X-ray crystallography and cryo-electron microscopy. creative-biolabs.com
Overview of Membrane Mimetics in Biochemical and Biophysical Studies
To overcome these challenges, scientists have developed a range of "membrane mimetics," which are artificial environments that mimic the lipid bilayer. nih.govcube-biotech.com These include detergent micelles, bicelles, nanodiscs, and liposomes. cube-biotech.com Detergents are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures called micelles. cube-biotech.com The hydrophobic tails of the detergent molecules form the core of the micelle, creating a non-polar environment that can encapsulate the hydrophobic transmembrane domains of a protein, while the hydrophilic headgroups face the aqueous solvent, rendering the protein-detergent complex soluble. cube-biotech.com
The Emergence of Glycosidic Detergents in Membrane Protein Science
Within the broad class of detergents, glycosidic detergents have gained prominence for their often milder nature compared to ionic detergents. These detergents possess a sugar-based headgroup, which can be a monosaccharide or a disaccharide. The maltose-based detergents, in particular, have proven to be highly effective in stabilizing a wide variety of membrane proteins, including sensitive G protein-coupled receptors (GPCRs). Their utility stems from their ability to maintain the structural and functional integrity of the solubilized proteins.
One such class of powerful detergents are the maltose-neopentyl glycol (MNG) amphiphiles. creative-biolabs.comdrugbank.com These molecules have demonstrated superior performance in the solubilization, stabilization, and crystallization of membrane proteins compared to conventional detergents. creative-biolabs.comdrugbank.com
Structure
2D Structure
Properties
CAS No. |
148565-57-5 |
|---|---|
Molecular Formula |
C23H44O10S |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3 |
InChI Key |
SQISXDUZDUDUNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Undecyl β D Thiomaltopyranoside: Synthesis and Research Grade Production
Synthetic Methodologies for Undecyl β-D-thiomaltopyranoside
The synthesis of Undecyl β-D-thiomaltopyranoside typically involves a multi-step process that begins with the protection of the hydroxyl groups of maltose (B56501). This is followed by the introduction of the thio-linkage and subsequent attachment of the undecyl alkyl chain.
A common synthetic route starts with the peracetylation of maltose to form octa-O-acetyl-β-D-maltose. This protected intermediate is then reacted with a thiolating agent, such as thiourea, followed by hydrolysis to yield a reactive thiol intermediate. The final step involves the alkylation of this thiol with an undecyl halide, typically 1-bromoundecane, under basic conditions. The acetyl protecting groups are then removed to yield the final product, Undecyl β-D-thiomaltopyranoside.
Considerations for Research-Grade Purity and Batch Consistency
Purity: Research-grade Undecyl β-D-thiomaltopyranoside is expected to have a purity of ≥99%, which is typically assessed by High-Performance Liquid Chromatography (HPLC). creative-biolabs.com Other critical parameters include low electrical conductance (< 40 μS) and minimal fluorescence (<10% for a 0.1% solution in water at 345nm). creative-biolabs.com
Batch Consistency: Ensuring batch-to-batch consistency is crucial for the reproducibility of experiments. This involves stringent quality control measures at each step of the synthesis and purification process. Key parameters that are monitored include the critical micelle concentration (CMC), which for Undecyl β-D-thiomaltopyranoside is approximately 0.029% w/v. nih.gov Variations in CMC can affect the solubilization efficiency and the stability of the protein-detergent complexes.
Purification to achieve this high standard often involves multiple rounds of recrystallization and column chromatography. The use of high-purity starting materials and reagents is also a critical factor.
Structural Characterization for Academic Research Integrity
The structural integrity of Undecyl β-D-thiomaltopyranoside is confirmed through various analytical techniques to ensure that the synthesized compound has the correct chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of Undecyl β-D-thiomaltopyranoside. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the connectivity of the undecyl chain, the maltose unit, and the thio-linkage. For complex biomolecules, two-dimensional NMR experiments are often employed to resolve signal overlap and unambiguously assign all resonances. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. nih.gov Techniques such as electrospray ionization (ESI) are commonly used for non-volatile compounds like detergents. nih.gov The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of Undecyl β-D-thiomaltopyranoside.
The combination of these analytical methods provides a comprehensive characterization of the molecule, ensuring its identity and purity for use in demanding research applications.
Interactive Data Table: Properties of Undecyl β-D-thiomaltopyranoside
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₄O₁₀S | |
| Molecular Weight | 512.65 g/mol | |
| Purity (HPLC) | ≥ 99% | creative-biolabs.com |
| Critical Micelle Concentration (CMC) | ~0.029% w/v | nih.gov |
| Conductance | < 40 µS | creative-biolabs.com |
| Fluorescence (0.1% solution at 345nm) | < 10% | creative-biolabs.com |
Fundamental Principles of Undecyl β D Thiomaltopyranoside Action in Aqueous Systems
Micellar Formation and Stability in Protein-Detergent Complexes
The efficacy of a detergent in membrane protein research is intrinsically linked to its ability to form micelles, which are colloidal aggregates that sequester the hydrophobic regions of IMPs from the aqueous solvent. The formation of these micelles is a concentration-dependent phenomenon, initiated at a critical threshold known as the Critical Micelle Concentration (CMC).
Above the CMC, detergent monomers in solution self-assemble into micelles, a process driven by the hydrophobic effect which minimizes the unfavorable interactions between the hydrophobic alkyl chains and water molecules. The CMC is a critical parameter for any detergent, as it dictates the concentration required for effective membrane protein solubilization. For Undecyl β-D-thiomaltopyranoside, the CMC in an aqueous environment is approximately 0.21 mM. nih.govanatrace.com This value is a key determinant in designing experiments for the extraction and purification of membrane proteins, as detergent concentrations must be maintained above the CMC to ensure the integrity of the protein-detergent complex.
The stability of protein-detergent complexes is not solely dependent on the CMC but is also influenced by the aggregation number of the micelles, which is the average number of detergent monomers per micelle. For UDTM, the aggregation number in water is approximately 106. anatrace.com This parameter, in conjunction with the molecular weight of the detergent, determines the size and mass of the micelle, which in turn can affect the stability and behavior of the solubilized protein. The structure and stability of membrane proteins can exhibit significant variability when solubilized in different detergents, a factor with profound practical implications for their biochemical and structural characterization.
The stability of a membrane protein within a detergent micelle is a delicate balance of protein-detergent and detergent-detergent interactions. The detergent micelle shields the hydrophobic transmembrane domains of the protein from the aqueous environment, thereby preventing aggregation and denaturation. nih.gov However, the dynamic nature of detergent micelles means that these complexes are not static entities. The choice of detergent can significantly impact the stability of a solubilized protein. For instance, in high-throughput stability screenings of various detergent-solubilized membrane proteins, different detergents, including UDTM, have been shown to confer varying degrees of thermal stability. nih.gov This highlights the importance of empirical screening to identify the optimal detergent for a particular membrane protein.
Table 1: Physicochemical Properties of Undecyl β-D-thiomaltopyranoside
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) in H₂O | ~0.21 mM (0.011%) | nih.govanatrace.com |
| Aggregation Number in H₂O | ~106 | anatrace.com |
| Molecular Weight | 512.7 g/mol | anatrace.com |
Applications of Undecyl β D Thiomaltopyranoside in Membrane Protein Biochemistry and Structural Biology
Membrane Protein Solubilization and Extraction
The initial and often most critical step in studying a membrane protein is its gentle and effective removal from the native lipid bilayer. UDTM is utilized in this process to create a membrane-mimetic environment, forming detergent micelles that shield the protein's hydrophobic transmembrane domains from the aqueous solvent.
Optimization Strategies for Diverse Membrane Protein Architectures
The vast diversity in the architecture of membrane proteins, which range from simple single-pass helices to complex multi-subunit assemblies, necessitates a tailored approach to solubilization. anatrace.com The choice of detergent is a key variable in this optimization process. UDTM, with its specific C11 alkyl chain, represents a point in the spectrum of hydrophobicities offered by the maltoside and thiomaltoside series of detergents.
Researchers often screen a panel of detergents with varying alkyl chain lengths to find the optimal balance for a specific protein. The undecyl (C11) chain of UDTM provides an intermediate hydrophobicity between the more commonly used decyl (C10) and dodecyl (C12) maltosides. This allows for fine-tuning the solubilization conditions to match the hydrophobic surface area of a target protein, which can be crucial for proteins that are either too loosely or too tightly held by detergents with different chain lengths. The process involves systematically testing detergents like UDTM to identify the one that yields the highest quantity of soluble, monodisperse protein. nih.gov
Preservation of Native Protein Conformation and Activity
A primary goal of solubilization is to extract the protein while maintaining its native three-dimensional structure and, consequently, its biological function. The mild, non-ionic nature of the maltose (B56501) headgroup makes UDTM and its relatives effective at preserving protein integrity. The thio-linkage in UDTM, as opposed to the ether linkage in standard maltosides, can also influence protein stability, making it a valuable alternative in screening for optimal conditions.
In a high-throughput stability screening study using differential scanning fluorimetry, Undecyl β-D-thiomaltopyranoside was included in a panel of 94 detergents to test its effect on the stability of various membrane transporters. nih.gov Such screening methods are essential for identifying detergents that can preserve the native state. The selection is based on finding a detergent that not only solubilizes the protein but also maintains it in a stable, active conformation over time, which is a prerequisite for subsequent functional and structural analyses. sigmaaldrich.com The retention of activity often depends on the preservation of specific protein-lipid interactions, and the right detergent micelle can better mimic this native environment. sigmaaldrich.com
Table 1: Properties of Undecyl β-D-thiomaltopyranoside and Related Detergents
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in H₂O (mM) |
|---|---|---|---|
| n-Undecyl-β-D-thiomaltopyranoside | UDTM | 512.66 biosynth.com | 0.21 nih.gov |
| n-Decyl-β-D-maltopyranoside | DM | 482.56 | 1.8 sigmaaldrich.com |
| n-Undecyl-β-D-maltopyranoside | UDM | 496.6 anatrace.com | 0.59 anatrace.com |
This table is interactive. You can sort and filter the data.
Membrane Protein Purification
Following successful solubilization, the target protein must be separated from other cellular components. UDTM is compatible with common downstream purification techniques.
Integration with Chromatographic Techniques (e.g., Affinity, Size Exclusion)
The non-ionic character of Undecyl β-D-thiomaltopyranoside makes it highly suitable for use in various chromatographic methods. Because it carries no net charge, it does not interfere with the binding of the protein to the charged resins used in ion-exchange chromatography.
More commonly, UDTM is used in buffers for affinity chromatography and size-exclusion chromatography (SEC). youtube.com In affinity chromatography, a buffer containing UDTM at a concentration above its critical micelle concentration (CMC) maintains the protein in a soluble state while it binds to the affinity resin (e.g., Ni-NTA for His-tagged proteins). nih.gov During size-exclusion chromatography, UDTM-containing buffers are used to separate the protein-detergent complex from aggregates and other impurities based on hydrodynamic radius, serving as a final polishing step and an analytical tool to assess the homogeneity of the preparation. nih.govnih.gov
Maintenance of Oligomeric State and Complex Integrity
Many membrane proteins function as dimers, trimers, or higher-order oligomers, and preserving these native assemblies is crucial for understanding their function. The choice of detergent has a profound impact on the stability of these complexes. nih.gov While a detergent must be strong enough to extract the protein from the membrane, it should not be so harsh as to disrupt the specific protein-protein interactions that hold the complex together.
UDTM, as a mild detergent, is a candidate for maintaining the integrity of such oligomeric states. The process of selecting the right detergent often involves screening various options, including UDTM, and then analyzing the resulting protein-detergent complexes by methods like size-exclusion chromatography or native gel electrophoresis to determine their size and homogeneity. nih.govnih.gov The ability to maintain the native oligomeric state is a key indicator of a successful and gentle purification protocol.
Membrane Protein Crystallization for X-ray Diffraction Analysis
The ultimate goal for many membrane protein studies is the determination of a high-resolution three-dimensional structure, most commonly via X-ray crystallography. nih.gov This technique requires the growth of well-ordered crystals, a major bottleneck in the field. ecrins-therapeutics.com The detergent used to keep the protein soluble plays a critical role in the crystallization process.
The protein-detergent complex, not the protein alone, is the entity that forms the crystal lattice. The size and properties of the detergent micelle surrounding the protein's hydrophobic regions can significantly influence crystal packing. Detergents with smaller micelles, like some short-chain thioglucosides, may expose more of the protein's hydrophilic surface, potentially favoring the formation of crystal contacts. Conversely, larger micelles, while often better for stability, can sterically hinder the necessary protein-protein interactions for crystallization. nih.gov
UDTM, with its C11 tail, provides an option within the spectrum of micelle sizes. It can be screened alongside a wide array of other detergents during crystallization trials. researchgate.net The successful crystallization of a membrane protein is often the result of an extensive search for the right combination of protein construct, detergent, and precipitant conditions. nih.govspringernature.com While specific crystal structures obtained with UDTM are not as widely reported as those with DDM, its inclusion in detergent screening kits underscores its value as a tool for exploring the complex parameter space of membrane protein crystallization.
Screening for Diffraction-Quality Crystals
The production of well-ordered, diffraction-quality crystals is a critical bottleneck in determining the three-dimensional structure of membrane proteins by X-ray crystallography. The choice of detergent is a crucial parameter in this process, as it must not only maintain the protein's native conformation and activity but also facilitate the formation of a crystal lattice.
Detergents like Undecyl β-D-thiomaltopyranoside are employed to create a stable, homogeneous protein-detergent complex that is amenable to crystallization. The properties of the detergent micelle, such as its size and shape, can significantly influence the packing of protein molecules within the crystal. The dynamic nature of detergent micelles can make crystallization more challenging than for soluble proteins. nih.gov Therefore, screening various detergents, including Undecyl β-D-thiomaltopyranoside and its relatives like n-dodecyl-β-D-maltopyranoside (DDM), is a standard practice in membrane protein crystallography. nih.govnih.gov
Strategies for Crystal Growth and Optimization
Once initial crystallization conditions are identified, further optimization is often necessary to improve crystal size and diffraction quality. This can involve fine-tuning various parameters, including the concentration of the protein, precipitant, and additives. Microfluidic systems, such as the Microcapillary Protein Crystallization System (MPCS), have been developed to allow for the rapid screening of a wide range of conditions using nanoliter volumes of protein solution. nih.gov These systems can generate gradients of precipitant or protein concentration to systematically explore the crystallization phase space. nih.govnih.gov
Post-crystallization treatments can also be employed to enhance diffraction. Dehydration is one such technique that can improve the internal order of the crystal lattice by reducing the solvent content. nih.gov This can be achieved by transferring the crystal to a solution with a higher precipitant concentration or by controlled evaporation. nih.gov
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of membrane proteins, often in a more native-like environment compared to crystallography. nih.gov However, preparing high-quality cryo-EM samples remains a significant challenge. nih.govnih.gov
Formation of Homogeneous Protein-Detergent Complexes for Single-Particle Analysis
For single-particle cryo-EM, the goal is to obtain a sample where individual protein particles are monodisperse and randomly oriented in a thin layer of vitreous ice. thermofisher.cnsptlabtech.com Detergents are essential for extracting membrane proteins from the lipid bilayer and maintaining their solubility in an aqueous environment. mdpi.com Undecyl β-D-thiomaltopyranoside and other alkyl maltoside detergents like DDM are frequently used for this purpose. nih.gov The resulting protein-detergent complexes should be stable and homogeneous to ensure that the subsequent image processing and 3D reconstruction yield a high-resolution structure. nih.gov
Biophysical characterization techniques are crucial for assessing the quality of the purified protein-detergent complex before proceeding to the time-consuming and resource-intensive process of cryo-EM grid preparation. nih.gov
| Parameter | Recommended Condition/Range |
| Protein Purity | >99% (single band on SDS-PAGE) thermofisher.cnsptlabtech.com |
| Compositional Heterogeneity | Minimal (single peak in SEC chromatogram) thermofisher.cn |
| Conformational Heterogeneity | Minimal (locked in one or a few states) thermofisher.cn |
| Protein Concentration | 50 nM - 5 µM thermofisher.cnsptlabtech.com |
Role in Cryo-EM Grid Preparation and Vitrification
The process of vitrification involves rapidly freezing the sample to embed the protein particles in amorphous ice. myscope.training The presence of detergents can complicate this process. High concentrations of detergent can lead to the formation of excess micelles, which can increase the background noise and interfere with particle picking. nih.gov Therefore, it is often desirable to use detergents with a low critical micelle concentration (CMC) and to minimize the detergent concentration in the final sample. nih.gov
The addition of small amounts of detergent to the vitrification buffer can sometimes be beneficial, as it may help to weaken the surface tension of the solution and prevent particles from adopting a preferred orientation at the air-water interface. cryoem101.org The choice of grid type and support film can also influence particle distribution and behavior. thermofisher.com
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins
Solution-state NMR spectroscopy is another valuable tool for studying the structure and dynamics of membrane proteins. nih.gov Similar to crystallography and cryo-EM, the choice of detergent is critical for obtaining high-quality NMR data.
Detergent Selection for Solution-State NMR Studies
For solution-state NMR, the protein-detergent complex must be small enough to tumble sufficiently rapidly in solution to average out anisotropic interactions and produce sharp NMR signals. Therefore, detergents that form relatively small micelles are often preferred. However, the detergent must also maintain the native fold and function of the protein. nih.gov Studies have shown that medium-chain detergents can be a good compromise, as they are often better at preserving the native-like conformation of membrane proteins compared to short-chain detergents, without significantly increasing the effective molecular weight of the protein-detergent complex. nih.gov
Comparative Analysis of Undecyl β D Thiomaltopyranoside with Other Detergent Classes
Comparison with Alkyl Maltosides (e.g., DDM, DM)
Undecyl β-D-thiomaltopyranoside belongs to the family of alkyl thiomaltosides, which are closely related to the widely used alkyl maltosides such as n-dodecyl-β-D-maltoside (DDM) and n-decyl-β-D-maltoside (DM). The primary distinction lies in the substitution of the oxygen atom in the glycosidic bond with a sulfur atom, creating a thioglycosidic linkage. This subtle chemical modification can influence the detergent's properties and its interaction with membrane proteins.
Differential Solubilization Efficacies
The solubilization efficacy of a detergent is a critical first step in isolating membrane proteins from their native lipid bilayer. Generally, detergents with longer alkyl chains are considered more effective at solubilization. springernature.com In the alkyl maltoside series, DDM, with its 12-carbon tail, is often the first choice for solubilizing a wide range of membrane proteins. nih.gov DM, having a shorter 10-carbon tail, is also commonly used, though it may be less effective for certain proteins.
UDTM, with its 11-carbon alkyl chain, positions itself as an intermediate between DDM and DM. While direct comparative studies on the solubilization efficiency of UDTM across a broad spectrum of membrane proteins are not extensively documented, its efficacy can be inferred from its physicochemical properties and its successful application in specific cases. For instance, UDTM has been successfully used in the study of cytochrome b6f, a multi-subunit membrane protein complex. mdpi.com
The choice between DDM, UDTM, and DM often involves a trade-off between solubilization power and the size of the resulting protein-detergent complex. While DDM's longer chain may be more disruptive to the membrane, it also forms larger micelles, which can sometimes be a disadvantage in downstream applications like crystallization.
Variances in Protein Stabilization and Crystallization Success
Once a membrane protein is solubilized, maintaining its structural integrity and functional activity is paramount. The stability of a protein in a detergent solution is a key determinant for successful structural and functional studies. Research has shown that even small variations in detergent structure can have significant impacts on protein stability.
A study comparing the destabilizing effects of DM, n-undecyl-β-D-maltopyranoside (UDM, a close structural analog of UDTM), and DDM on the NBD1 domain of the CFTR protein revealed a clear trend. The destabilizing effect decreased in the order of DM > UDM > DDM, which correlates with the increasing micelle size of these detergents. nih.gov This suggests that the larger micelle of DDM provides a more protective environment for the solubilized protein domain compared to the smaller micelles of UDM and DM.
However, the larger micelle size of DDM is not always advantageous for crystallization. Smaller protein-detergent complexes, as might be formed with UDTM or DM, can sometimes facilitate better crystal packing. The intermediate properties of UDTM may, therefore, offer a compromise, providing adequate stability while forming a relatively smaller micelle that is more amenable to crystallization for certain proteins. The successful crystallization of the cytochrome b6f complex in the presence of UDTM supports this notion. mdpi.com
Table 1: Comparison of Physicochemical Properties of Alkyl Maltosides and Undecyl β-D-thiomaltopyranoside
| Detergent | Abbreviation | Alkyl Chain Length | Critical Micelle Concentration (mM) | Micelle Molecular Weight (kDa) |
|---|---|---|---|---|
| n-Dodecyl-β-D-maltoside | DDM | 12 | ~0.17 | ~59.5 |
| Undecyl β-D-thiomaltopyranoside | UDTM | 11 | ~0.21 | ~55 |
| n-Decyl-β-D-maltoside | DM | 10 | ~1.8 | ~40 |
Comparison with Alkyl Glucosides (e.g., OG)
Alkyl glucosides, with n-octyl-β-D-glucopyranoside (OG) being a prominent member, represent another important class of non-ionic detergents. They differ from maltosides in having a single glucose headgroup instead of a maltose (B56501) (disaccharide) headgroup.
Contrasting Micellar Environments and Protein Interactions
The smaller headgroup of alkyl glucosides like OG results in the formation of significantly smaller micelles compared to alkyl maltosides. For instance, OG forms micelles with a molecular weight of approximately 25 kDa, which is less than half the size of the micelles formed by DDM or UDTM. mdpi.com This leads to a different micellar environment for the solubilized membrane protein.
While the smaller micelle size of OG can be advantageous for certain applications, such as NMR spectroscopy and crystallization where smaller particle size is desirable, it often comes at the cost of reduced protein stability. The larger, more lipid-like maltose headgroup of UDTM is generally considered to provide a gentler and more stabilizing environment for the transmembrane domains of proteins. Studies have shown that alkyl maltosides provide a less lipophilic and less fluid micellar environment compared to alkyl glucosides. rsc.org
A direct comparison of the thermostability of a membrane protein in different detergents showed that the melting temperature (Tm) was significantly lower in the presence of OG (32.2 °C) compared to UDM (43.4 °C), indicating that the protein was less stable in OG. researchgate.net
Applications for Specific Membrane Protein Families
The choice between UDTM and OG often depends on the specific membrane protein being studied and the intended downstream application. OG has been popular for studies of certain protein families like bacteriorhodopsins and aquaporins. mdpi.com Its high critical micelle concentration (CMC) of ~20 mM facilitates its removal by dialysis, which can be beneficial for reconstitution experiments. mdpi.com
However, for many larger and more complex membrane proteins, such as G protein-coupled receptors (GPCRs) and transporters, the harsher nature of OG can lead to denaturation and loss of function. researchgate.net In these cases, the milder properties of alkyl (thio)maltosides like UDTM are often preferred. The successful use of UDTM in the study of the cytochrome b6f complex, a large multi-subunit assembly, highlights its utility for complex membrane protein systems where maintaining the integrity of protein-protein interactions is crucial. mdpi.com
Table 2: Comparison of Undecyl β-D-thiomaltopyranoside and Octyl β-D-glucopyranoside
| Property | Undecyl β-D-thiomaltopyranoside (UDTM) | n-Octyl-β-D-glucopyranoside (OG) |
|---|---|---|
| Alkyl Chain Length | 11 | 8 |
| Headgroup | Thiomaltose (disaccharide) | Glucose (monosaccharide) |
| Critical Micelle Concentration (mM) | ~0.21 | ~20 |
| Micelle Molecular Weight (kDa) | ~55 | ~25 |
| General Character | Milder, more stabilizing | Harsher, can be destabilizing |
Evaluation Against Novel Detergents and Amphipols
The field of membrane protein research is continually evolving, with the development of novel detergents and other amphipathic molecules designed to overcome the limitations of traditional surfactants.
Novel detergents, such as the maltose neopentyl glycols (MNGs) like Lauryl Maltose Neopentyl Glycol (LMNG) and glyco-diosgenin (B8134288) (GDN), have shown great promise in stabilizing challenging membrane proteins, particularly GPCRs. nih.gov These detergents often have more complex and rigid structures, which are thought to provide a more native-like environment for the solubilized protein. In a thermal stability assay, a membrane protein was found to be more stable in LMNG (Tm = 50.9 °C) than in UDM (Tm = 43.4 °C). researchgate.net
Amphipols are amphipathic polymers that can wrap around a detergent-solubilized membrane protein, effectively replacing the detergent micelle. mdpi.com This can lead to enhanced protein stability and provides a detergent-free environment for subsequent studies. However, a key difference is that amphipols are generally not used for the initial solubilization from the membrane; this step still requires a traditional detergent like DDM or UDTM. mdpi.com
While novel detergents and amphipols offer significant advantages in certain contexts, UDTM and other conventional detergents remain valuable tools in the membrane protein biochemist's toolkit. The choice of which agent to use depends on a variety of factors, including the specific protein of interest, the cost and availability of the detergent, and the requirements of the downstream application. The intermediate properties of UDTM, balancing solubilizing power, protein stability, and micelle size, ensure its continued relevance in the field.
Synergistic Effects in Detergent Mixtures
The use of a single detergent is often insufficient to optimally solubilize and stabilize a membrane protein for functional or structural studies. Consequently, detergent mixtures are frequently employed to leverage the distinct properties of different surfactant classes, creating a more lipid-like and stabilizing environment. While specific studies detailing synergistic mixtures with Undecyl β-D-thiomaltopyranoside are not extensively documented, the principles of detergent synergy allow for well-founded postulations.
The strategy behind detergent mixtures often involves combining a primary non-ionic detergent, such as a thiomaltoside, with a secondary agent. This secondary agent can be another non-ionic detergent, a zwitterionic or anionic detergent, or a lipid-like molecule such as cholesteryl hemisuccinate (CHS). fishersci.pt Such combinations can improve the identification of protein-protein interactions compared to using a single detergent. nih.gov For example, the mixture of Dodecyl-β-D-maltoside (DDM) with CHS is widely used to enhance the stability of membrane proteins for single-particle cryo-electron microscopy. fishersci.pt
It is hypothesized that Undecyl β-D-thiomaltopyranoside, with its mild, non-denaturing characteristics, would be an effective primary detergent in such mixtures. Combining it with a detergent that has a different critical micelle concentration (CMC) or micelle structure could fine-tune the solubilization environment. This approach can optimize protein solubility, which has been shown to be a favorable condition for successful protein crystallization. researchgate.netnih.gov
Table 1: Illustrative Strategies for Detergent Mixtures in Membrane Protein Research
| Mixture Component 1 (Primary) | Mixture Component 2 (Secondary) | Principle of Synergy | Potential Application |
| Undecyl β-D-thiomaltopyranoside (Non-ionic) | Cholesteryl Hemisuccinate (CHS) (Anionic Lipid-like) | The non-ionic detergent solubilizes the protein, while CHS integrates into the micelle, mimicking the native lipid bilayer and enhancing stability. fishersci.pt | Solubilization and stabilization of GPCRs or other cholesterol-sensitive proteins for structural analysis. |
| Undecyl β-D-thiomaltopyranoside (Non-ionic) | Lauryldimethylamine-N-oxide (LDAO) (Zwitterionic) | The combination of a maltoside's mildness with the smaller micelle size of LDAO can create a more dynamic environment, potentially aiding crystallization. | Screening for crystallization conditions of robust membrane proteins. |
| Undecyl β-D-thiomaltopyranoside (Non-ionic) | Octyl-β-D-glucoside (OG) (Non-ionic) | Mixing detergents with different alkyl chain lengths and CMCs can create mixed micelles with properties intermediate to the individual components, offering tailored stability. | Step-wise purification where detergent exchange is required. |
Relative Advantages in Specific Research Contexts
The selection of a detergent is a critical step in any membrane protein research project, as an inappropriate choice can lead to denaturation or interfere with protein-protein interactions. nih.gov Undecyl β-D-thiomaltopyranoside offers several relative advantages in specific contexts, stemming from its unique molecular architecture.
Gentle Solubilization and Stability : Like its maltoside counterparts, Undecyl β-D-thiomaltopyranoside is a mild, non-ionic detergent adept at solubilizing membrane proteins while preserving their native structure and function. sigmaaldrich.com The sulfur linkage in the hydrophilic headgroup is a key feature; related thiomaltoside detergents, such as n-Nonyl-β-D-thiomaltoside, have been shown to yield higher activity for isolated proteins compared to their thioglucoside counterparts, suggesting enhanced stabilization. dojindo.com This makes it particularly valuable for the isolation of sensitive enzymes or multi-protein complexes where maintaining activity is paramount.
Intermediate Alkyl Chain Length : With an 11-carbon tail, Undecyl β-D-thiomaltopyranoside occupies an intermediate position between the more commonly used n-Decyl- (C10) and n-Dodecyl- (C12) maltosides. This property is advantageous because the optimal alkyl chain length for protein stability is highly protein-dependent. cube-biotech.com The C11 chain provides a hydrophobic character sufficient for effective membrane solubilization without the potentially harsher effects of longer-chain detergents. This makes it an essential component of detergent screening kits for finding the ideal solubilization and purification conditions.
Utility in Structural Biology : The primary goal of using detergents in structural biology is to create a stable, monodisperse protein-detergent micelle suitable for techniques like X-ray crystallography or cryo-EM. The properties of Undecyl β-D-thiomaltopyranoside, particularly its gentleness and the stability it confers, make it a strong candidate for these applications. abcam.com The ability to form well-behaved micelles that protect the protein from aggregation is a significant advantage in the pursuit of high-resolution structural data. sigmaaldrich.com For instance, the non-thio analog, UDM, has been successfully used in structural studies of prion proteins. nih.gov
Table 2: Comparative Properties and Advantages of Undecyl β-D-thiomaltopyranoside
| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Key Advantage in Research Context |
| Undecyl β-D-thiomaltopyranoside | Non-ionic Thiomaltoside | Not widely reported, but expected to be low | Thio-linkage may offer enhanced protein stability; C11 alkyl chain provides an intermediate option for screening. dojindo.com |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic Maltoside | ~0.15 mM sigmaaldrich.com | "Gold standard" gentle detergent; highly effective at preserving protein activity and structure. fishersci.ptnih.gov |
| n-Octyl-β-D-glucoside (OG) | Non-ionic Glucoside | ~20-25 mM | High CMC allows for easy removal by dialysis; often used in reconstitution experiments. |
| Triton X-100 | Non-ionic Polyoxyethylene | ~0.2-0.9 mM | Strong solubilizing agent, but can be denaturing for some sensitive proteins. nih.gov |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 mM | Forms smaller micelles; often used in NMR and crystallization studies. |
| CHAPS | Zwitterionic (Bile Salt Derivative) | ~4-8 mM | Effective at breaking protein-protein interactions; less denaturing than linear ionic detergents. fishersci.pt |
Mechanistic Insights into Undecyl β D Thiomaltopyranoside Mediated Membrane Protein Stabilization
Molecular Interactions with Protein Transmembrane Domains
Detailed studies elucidating the specific molecular interactions between the undecyl chain of Undecyl β-D-thiomaltopyranoside and the amino acid residues of protein transmembrane domains are not present in the current body of scientific literature. It is generally understood that the length of the alkyl chain of a detergent is a critical factor in stabilizing membrane proteins; the 11-carbon chain of UDTM is intermediate between the more commonly studied decyl (C10) and dodecyl (C12) maltosides. This intermediate length can be advantageous for proteins whose transmembrane domain thickness is better matched by an 11-carbon chain, theoretically providing a more native-like hydrophobic environment. However, without specific structural or simulation data for UDTM-protein complexes, any description of these interactions remains speculative.
Influence on Protein Dynamics and Conformational States
There is no specific research available that investigates the direct influence of Undecyl β-D-thiomaltopyranoside on the dynamics and conformational states of membrane proteins. The choice of detergent is crucial as it can modulate the conformational flexibility of a protein, which is often linked to its function. While some detergents can lock a protein into a specific state or, conversely, destabilize it, the particular effects of UDTM have not been documented. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy or fluorescence resonance energy transfer (FRET) would be required to probe these dynamic effects, but such studies focusing on UDTM have not been published.
Role in Maintaining Protein-Lipid Annulus and Functional Microenvironments
The specific role of Undecyl β-D-thiomaltopyranoside in maintaining a functional protein-lipid annulus or creating specific microenvironments has not been a subject of detailed scientific investigation. The protein-lipid annulus refers to the layer of lipid molecules that are in direct contact with the transmembrane surface of a membrane protein. When a protein is solubilized by a detergent, these native lipids are replaced by detergent molecules. The ability of a detergent to effectively mimic the native lipid environment is critical for maintaining the protein's structure and function. While it is hypothesized that detergents with appropriate geometry and chemical properties can better preserve crucial lipid-protein interactions, there is no data available to characterize how UDTM specifically organizes around a membrane protein or its ability to preserve functionally important lipid interactions.
Physicochemical Properties of Undecyl β-D-thiomaltopyranoside
| Property | Value |
|---|---|
| Abbreviation | UDTM |
| Molecular Formula | C₂₃H₄₄O₁₀S |
| Molecular Weight | 512.65 g/mol |
| Critical Micelle Concentration (CMC) | ~0.21 mM |
Future Directions and Emerging Research Avenues for Undecyl β D Thiomaltopyranoside
Development of Advanced Analogues and Derivatives
The development of new detergent molecules is a critical aspect of advancing membrane protein structural biology. While undecyl β-D-thiomaltopyranoside has proven effective, the synthesis of advanced analogues and derivatives holds the potential to overcome existing limitations and cater to a wider range of membrane protein targets.
Future research in this area is likely to focus on modifying the core structure of undecyl β-D-thiomaltopyranoside to fine-tune its properties. This could involve altering the length of the undecyl alkyl chain to modulate the hydrophobicity of the detergent, which in turn affects micelle size and interaction with the transmembrane domains of proteins. Another avenue of exploration is the chemical modification of the maltose (B56501) headgroup. Introducing different functional groups could alter the detergent's solubility, phase behavior, and interactions with the solvent-exposed regions of membrane proteins.
A recent study on a novel analogue of n-dodecyl-β-D-maltoside (DDM), 4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside (t-PCCαM), highlights the potential of such modifications. nih.gov This new derivative exhibits a significantly lower critical micelle concentration (CMC), a desirable feature for maintaining membrane protein stability at low detergent concentrations. nih.gov The success of t-PCCαM in solubilizing and stabilizing different types of membrane proteins suggests that similar innovative designs for undecyl β-D-thiomaltopyranoside analogues could yield detergents with enhanced capabilities for specific applications. nih.gov
The table below outlines potential modifications to the undecyl β-D-thiomaltopyranoside structure and their expected impact on its properties and applications.
| Structural Modification | Rationale and Potential Impact | Potential Applications |
| Alkyl Chain Length Variation | Modifying the length of the undecyl (C11) chain to be shorter or longer can alter the hydrophobic-lipophilic balance (HLB) of the detergent. A shorter chain may form smaller micelles, suitable for smaller membrane proteins, while a longer chain could create a more lipid-like environment. | Customizing detergents for specific membrane protein sizes and hydrophobic surface areas. |
| Introduction of Cyclic Moieties | Incorporating cyclic structures, such as cyclohexyl groups, into the alkyl chain can increase its rigidity and create a different hydrophobic interface with the protein. This can lead to improved protein stability, as seen with t-PCCαM. nih.gov | Enhancing the thermostability of extracted membrane proteins for structural and functional studies. |
| Modification of the Maltose Headgroup | Introducing charged or polar groups to the maltose headgroup can alter the detergent's interaction with the aqueous solvent and the hydrophilic domains of the protein. This could influence crystallization by providing new contact points. | Improving the solubility and crystallization propensity of membrane protein-detergent complexes. |
| Thioether Linkage Variation | Replacing the sulfur atom in the thioether linkage with other heteroatoms or altering its position could subtly change the geometry and flexibility of the detergent, potentially leading to more favorable protein-detergent interactions. | Fine-tuning the detergent's properties to stabilize particularly sensitive or challenging membrane proteins. |
The synthesis of such novel analogues will likely draw inspiration from developments in related fields, such as the creation of new thiazole (B1198619) dyes with specific biological activities, showcasing the broad potential of synthetic chemistry in creating tailored molecules for specific scientific applications. researchgate.net
Integration in High-Throughput Structural Genomics Pipelines
Structural genomics initiatives aim to determine the three-dimensional structures of a large number of proteins in a high-throughput manner. nih.gov For membrane proteins, this process is particularly challenging due to difficulties in overexpression, solubilization, and crystallization. nih.govnih.gov The integration of effective detergents like undecyl β-D-thiomaltopyranoside into these pipelines is crucial for their success.
Future efforts will likely focus on the systematic evaluation of undecyl β-D-thiomaltopyranoside and its derivatives within high-throughput screening platforms. These platforms are designed to rapidly identify the optimal detergent and buffer conditions for stabilizing a given membrane protein. nih.govnih.gov Methods such as the ultracentrifugation dispersity sedimentation (UDS) assay and differential scanning fluorimetry (DSF) are employed to assess the solubility and stability of membrane proteins in various detergents. nih.govresearchgate.net
The table below summarizes key high-throughput screening methods and their relevance for integrating undecyl β-D-thiomaltopyranoside into structural genomics pipelines.
| Screening Method | Principle | Application for Undecyl β-D-thiomaltopyranoside |
| Ultracentrifugation Dispersity Sedimentation (UDS) | This method assesses the solubility and monodispersity of a membrane protein in a given detergent by measuring the amount of protein that remains in the supernatant after ultracentrifugation. nih.gov | To rapidly screen undecyl β-D-thiomaltopyranoside and its analogues for their ability to maintain the solubility of a target membrane protein. nih.gov |
| Differential Scanning Fluorimetry (DSF) | DSF measures the thermal stability of a protein by monitoring changes in the fluorescence of a dye that binds to hydrophobic regions as the protein unfolds upon heating. nih.govresearchgate.net | To determine the melting temperature (Tm) of a membrane protein in the presence of undecyl β-D-thiomaltopyranoside, providing a quantitative measure of its stabilizing effect. nih.govresearchgate.net |
| High-Throughput Crystallization Screening | This involves the use of robotics to set up a large number of crystallization trials with different precipitants, salts, and additives. nih.gov | To systematically screen for conditions under which undecyl β-D-thiomaltopyranoside can promote the crystallization of a target membrane protein. nih.gov |
The observation that a single detergent, n-dodecyl-β-D-maltopyranoside (DDM), has been successfully used for the solubilization and purification of a majority of test proteins in some structural genomics projects suggests that a well-chosen detergent can have broad applicability. nih.gov Given its structural similarity, undecyl β-D-thiomaltopyranoside is a strong candidate for similar widespread use in these high-throughput platforms. nih.gov
Expanding Applications in Functional Reconstitution Studies
Understanding the function of a membrane protein often requires its removal from the native membrane and reconstitution into a model lipid bilayer, such as a liposome. nih.govmdpi.com This process allows for the study of the protein's activity in a controlled environment, free from the complexities of the cellular membrane. nih.govmdpi.com The choice of detergent for the initial solubilization is critical, as it must preserve the protein's native fold and function. nih.gov
Future research is expected to see an expansion of the use of undecyl β-D-thiomaltopyranoside in functional reconstitution studies of a wider variety of membrane proteins, including channels, transporters, and receptors. nih.gov Its ability to gently extract proteins from the membrane while maintaining their structural integrity makes it a promising tool for these applications.
The process of functional reconstitution typically involves the following steps, where the properties of undecyl β-D-thiomaltopyranoside can be advantageous:
Solubilization: The membrane protein is extracted from its native membrane using a solution containing undecyl β-D-thiomaltopyranoside. The detergent forms micelles around the hydrophobic transmembrane domains of the protein, keeping it soluble in an aqueous environment. portlandpress.com
Purification: The protein-detergent complex is purified to remove other cellular components.
Reconstitution: The purified protein-detergent complex is mixed with lipids, and the detergent is slowly removed. As the detergent concentration drops below its critical micelle concentration, the protein inserts into the forming lipid bilayer of the liposomes. nih.gov
Functional Assay: The activity of the reconstituted protein is then measured. For example, the water permeability of an aquaporin can be assessed using a stopped-flow kinetic assay. nih.gov
The successful reconstitution and functional characterization of the human aquaporin-10 using the novel DDM analogue t-PCCαM demonstrates the potential for maltoside-based detergents in these studies. nih.gov The ability of t-PCCαM to preserve the protein's activity highlights the importance of the detergent's chemical structure. nih.gov Similar successes can be anticipated for undecyl β-D-thiomaltopyranoside, particularly with the development of advanced analogues tailored for specific functional assays.
Theoretical and Computational Modeling of Undecyl β-D-thiomaltopyranoside-Protein Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly powerful tools for understanding the interactions between membrane proteins and detergents at an atomic level. portlandpress.comnih.gov These simulations can provide insights into the structure and dynamics of protein-detergent micelles, which are difficult to obtain through experimental methods alone. nih.govnih.gov
Future research will undoubtedly involve the development and application of sophisticated computational models to study the behavior of undecyl β-D-thiomaltopyranoside and its interactions with membrane proteins. These studies will likely build upon existing work on related detergents like DDM and n-octyl-β-D-glucopyranoside (OG). nih.govnih.gov
Key areas of investigation for computational modeling of undecyl β-D-thiomaltopyranoside include:
Micelle Formation and Structure: MD simulations can be used to predict the size, shape, and aggregation number of undecyl β-D-thiomaltopyranoside micelles in solution. nih.govnih.gov This information is crucial for understanding how the detergent will interact with a membrane protein.
Protein-Detergent Complex Dynamics: Simulations can reveal how undecyl β-D-thiomaltopyranoside molecules arrange themselves around a membrane protein, providing a detailed picture of the protein-detergent complex. nih.gov This can help to explain why certain detergents are better at stabilizing specific proteins.
Mechanism of Solubilization: Coarse-grained and all-atom MD simulations can be used to model the process of membrane protein extraction from a lipid bilayer by detergent molecules. portlandpress.com This can provide a fundamental understanding of the forces driving solubilization. illinois.edu
Predictive Modeling for Detergent Screening: By combining protein structure prediction with computational analysis of detergent-protein interactions, it may become possible to predict which detergents are most likely to successfully solubilize and stabilize a given membrane protein. acs.org This could significantly accelerate the process of finding optimal conditions for structural and functional studies. acs.org
The table below lists some of the computational techniques that will be instrumental in advancing our understanding of undecyl β-D-thiomaltopyranoside.
| Computational Technique | Description | Application to Undecyl β-D-thiomaltopyranoside |
| All-Atom Molecular Dynamics (MD) Simulations | A method that simulates the movement of every atom in a system over time, based on the forces between them. nih.govnih.gov | To study the detailed interactions between undecyl β-D-thiomaltopyranoside and a membrane protein with high resolution. nih.govnih.gov |
| Coarse-Grained (CG) MD Simulations | A simplified simulation approach where groups of atoms are treated as single particles. This allows for the simulation of larger systems and longer timescales. portlandpress.com | To model large-scale processes such as the formation of protein-detergent micelles and the solubilization of a protein from a membrane. portlandpress.com |
| Protein-Ligand Docking | A computational method that predicts the preferred orientation of a small molecule (the ligand, in this case, a detergent molecule) when it binds to a protein. nih.gov | To identify potential binding sites for undecyl β-D-thiomaltopyranoside on the surface of a membrane protein. nih.gov |
| Free Energy Calculations | These methods are used to compute the change in free energy associated with a particular process, such as the binding of a detergent molecule to a protein. | To quantify the stability of a protein-detergent complex and to compare the effectiveness of different detergent analogues. |
As computational power and simulation methodologies continue to improve, theoretical and computational modeling will play an increasingly integral role in guiding the rational design of new undecyl β-D-thiomaltopyranoside derivatives and their application in membrane protein research. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing undecyl β-D-thiomaltopyranoside, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves thioglycosylation of maltose derivatives with undecyl thiol under acidic catalysis. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and protecting group strategies (e.g., acetyl or benzyl groups). Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography using silica gel or reverse-phase C18 .
- Data Consideration : Purity >95% is essential for reproducible biophysical studies; mass spectrometry (ESI-MS) and NMR (¹H/¹³C) are standard for structural confirmation .
Q. How does undecyl β-D-thiomaltopyranoside compare to other detergents (e.g., DDM, OG) in stabilizing membrane proteins for structural studies?
- Methodology : Conduct comparative solubilization assays using model proteins (e.g., GPCRs or ion channels). Measure critical micelle concentration (CMC) via fluorescence spectroscopy (using pyrene as a probe) and assess protein stability via size-exclusion chromatography (SEC) or thermal shift assays .
- Key Finding : Thiomaltosides often exhibit lower CMC values (~0.2 mM) than DDM, enhancing long-term stability but may require optimization for crystallization .
Advanced Research Questions
Q. What experimental designs are effective for resolving contradictions in reported CMC values of undecyl β-D-thiomaltopyranoside across studies?
- Methodological Approach :
- Factor Screening : Use factorial design to isolate variables (e.g., temperature, ionic strength, buffer composition) affecting CMC .
- Validation : Cross-validate results using surface tension measurements (Wilhelmy plate) and dynamic light scattering (DLS) to ensure consistency .
Q. How can researchers optimize the use of undecyl β-D-thiomaltopyranoside in cryo-EM studies without compromising protein flexibility or complex integrity?
- Strategy :
- Gradient Screening : Test detergent concentrations (0.01–0.5% w/v) during grid preparation. Use negative-stain EM for rapid screening.
- Additive Compatibility : Evaluate compatibility with cryo-protectants (e.g., glycerol, trehalose) and lipids (e.g., POPC) using SEC-MALS (multi-angle light scattering) .
- Advanced Technique : Integrate hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor conformational changes induced by detergent-protein interactions .
Q. What mechanisms underlie the atypical fluorescence quenching observed when undecyl β-D-thiomaltopyranoside interacts with hydrophobic fluorophores?
- Investigative Framework :
- Spectroscopic Analysis : Perform time-resolved fluorescence anisotropy and Förster resonance energy transfer (FRET) to distinguish static vs. dynamic quenching.
- Computational Modeling : Use molecular dynamics (MD) simulations to map detergent-fluorophore binding sites and hydrophobic hydration effects .
Methodological Best Practices
- Data Reproducibility : Always report detergent batch numbers, storage conditions (e.g., desiccation at −20°C), and water purity (≥18 MΩ·cm) to mitigate variability .
- Contradiction Resolution : Leverage open-access databases (e.g., PubChem, EPA DSSTox) for cross-referencing physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
